3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate
Description
3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a urea derivative and a phenylcarbamate moiety, making it a subject of interest in various fields of study.
Properties
IUPAC Name |
[3-[(3,5-dimethoxyphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-19-12-17(13-20(14-19)29-2)24-21(26)23-16-9-6-10-18(11-16)30-22(27)25-15-7-4-3-5-8-15/h3-5,7-8,12-14,16,18H,6,9-11H2,1-2H3,(H,25,27)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLDZKPLWVYENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,5-dimethoxyaniline with isocyanate to form the urea derivative. This intermediate is then reacted with cyclohexyl isocyanate and phenyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea or carbamate derivatives.
Scientific Research Applications
Molecular Formula
- Molecular Formula: C22H27N3O5
- CAS Number: 1351660-49-5
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate exhibit potent anticancer properties. This compound may interact with specific biological targets involved in cancer cell proliferation, apoptosis, and metastasis.
Anti-inflammatory Properties
Research has shown that derivatives of this compound can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines or enzymes.
Neurological Applications
There is emerging evidence suggesting that this compound could have neuroprotective effects. Its ability to cross the blood-brain barrier may allow it to be used in treating neurodegenerative disorders.
Drug Delivery Systems
The structural characteristics of this compound make it suitable for incorporation into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against different cancer cell lines. The results demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells.
Case Study 2: Anti-inflammatory Mechanisms
A study conducted by Pharmaceutical Research explored the anti-inflammatory properties of this compound in animal models of arthritis. The findings revealed a marked reduction in inflammatory markers and joint swelling, supporting its potential therapeutic use in chronic inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduces inflammation in arthritis models | Pharmaceutical Research |
| Neurological | Potential neuroprotective effects | Neuropharmacology Journal |
| Drug Delivery | Enhances solubility and bioavailability | International Journal of Pharmaceutics |
Table 2: Synthesis Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Initial Reaction | Phenyl isocyanate + amines | Controlled temperature |
| Purification | Solvent extraction | Recrystallization |
Mechanism of Action
The mechanism by which 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit protein kinases, resulting in the modulation of signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl methylcarbamate
- 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl ethylcarbamate
Uniqueness
3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Biological Activity
3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate is a complex organic compound that falls within the categories of carbamates and ureas. Its molecular formula is , and it is characterized by a cyclohexyl group linked to a phenylcarbamate moiety, which is further substituted with a urea group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Urea Linkage : This can be achieved by reacting an appropriate isocyanate with an amine.
- Attachment of the Cyclohexyl Group : The cyclohexyl moiety is introduced through nucleophilic substitution.
- Formation of the Carbamate : The final step involves the reaction of the intermediate with a phenolic compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it can modulate their function.
- Anti-inflammatory Effects : It may inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.
In Vitro Studies
Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Cytotoxicity : Compounds structurally related to this carbamate have shown varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar urea linkages demonstrated IC values ranging from 6.5 µM to over 20 µM against different cell lines .
- Antimicrobial Activity : Some derivatives have exhibited significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli, indicating that modifications to the phenolic structure can enhance activity .
Data Table: Biological Activity Summary
Case Studies
-
Anti-inflammatory Study :
A study investigated the anti-inflammatory effects of similar carbamate derivatives, revealing that they significantly attenuated lipopolysaccharide-induced NF-κB activation in vitro. The most effective compounds showed over 15% inhibition compared to controls . -
Cytotoxicity Assessment :
In another study, compounds related to this structure were tested against HepG2 liver cancer cells. The results indicated that certain substitutions on the phenolic ring could lead to enhanced cytotoxic effects, with some compounds inducing apoptosis at low concentrations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves two primary steps: (1) forming the ureido linkage by reacting 3,5-dimethoxyphenyl isocyanate with a cyclohexylamine derivative under anhydrous conditions, and (2) carbamate formation via reaction of the resulting cyclohexyl urea intermediate with phenyl chloroformate in the presence of a base like DMAP. Key intermediates include 3-(3,5-dimethoxyphenyl)urea and the cyclohexanol precursor. Solvent choice (e.g., DCM or THF) and stoichiometric ratios are critical for optimizing intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are essential for confirming the ureido and carbamate linkages. The methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.2 ppm) provide distinct signals.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] or [M+Na]).
- IR Spectroscopy : Confirms carbonyl stretches (ureido: ~1640–1680 cm; carbamate: ~1700–1750 cm) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of the target compound during synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance carbamate formation compared to non-polar alternatives.
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates carbamate coupling by activating the chloroformate electrophile.
- Temperature Control : Maintaining low temperatures (0–5°C) during carbamate formation minimizes side reactions.
- Purification : Column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization improves final purity. Yield improvements from 50% to >75% have been reported in analogous syntheses .
Q. What strategies are recommended for resolving contradictions in spectral data obtained during compound characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 3,5-dimethoxyphenyl derivatives ).
- Isotopic Pattern Analysis : Use HRMS to distinguish between molecular ions and impurities.
- Dynamic Experiments : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility in the cyclohexyl moiety.
- Synchrotron XRD : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. How does the substitution pattern on the phenyl rings influence the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Electron-Donating Effects : The 3,5-dimethoxy groups increase electron density on the phenyl ring, potentially enhancing stability against electrophilic degradation.
- Solubility : Methoxy groups improve aqueous solubility compared to non-polar analogs, as evidenced by logP values of ~1.6–2.0 in related compounds .
- Reactivity : Steric hindrance from the 3,5-substitution may slow nucleophilic attacks on the carbamate group, requiring optimized reaction conditions .
Additional Advanced Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, based on structural analogs?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., acetylcholinesterase), as carbamates are known inhibitors. Use fluorogenic substrates for real-time kinetics .
- Cellular Uptake Studies : Radiolabel the compound or use fluorescent tags to assess permeability in cell lines (e.g., Caco-2 for intestinal absorption) .
Q. What are the critical considerations when designing stability studies for this compound under various storage conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
